N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide
Description
- The intermediate N-(2,4-dichlorophenyl)acrylamide is then reacted with dimethylamine to introduce the dimethylamino group, resulting in the formation of N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide.
- Reaction conditions: Elevated temperature (e.g., 50-70°C), inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure high purity and yield of the final product.
Properties
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-15(2)6-5-11(16)14-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3,(H,14,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBLWLEDDNIJF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2,4-Dichloroaniline with Activated Acrylic Acid Derivatives
Acyl chlorides or mixed anhydrides serve as electrophilic agents for introducing the acrylamide moiety. In one protocol, 3-(dimethylamino)acryloyl chloride is reacted with 2,4-dichloroaniline in anhydrous tetrahydrofuran (THF) at −10°C to 0°C, yielding the target compound after 12 hours. This method requires strict moisture control to prevent hydrolysis of the acyl chloride intermediate.
Michael Addition-Mediated Coupling
Alternative approaches employ a Michael addition between 2,4-dichloroaniline and dimethylamino-substituted acrylonitriles. For example, 3-(dimethylamino)acrylonitrile undergoes nucleophilic attack by the aniline’s amine group in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) as a base. The reaction proceeds at 60°C in dimethylacetamide (DMAc), with subsequent hydrolysis of the nitrile to the acrylamide.
Industrial-Scale Synthesis Protocols
Two-Step Process via Intermediate Imidazolide Formation
A scalable method involves converting 3-(dimethylamino)acrylic acid to its imidazolide using 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM). The imidazolide intermediate reacts with 2,4-dichloroaniline at 25°C for 6 hours, achieving 89% yield (Table 1). Excess CDI (1.2 equiv) suppresses dimerization side products.
Table 1: Optimization of Imidazolide-Based Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| CDI Equiv | 1.2 | 89 | 97.2 |
| Solvent | DCM | 89 | 97.2 |
| Temperature | 25°C | 89 | 97.2 |
| Reaction Time | 6 h | 89 | 97.2 |
| Alternative Solvent | THF | 78 | 93.1 |
One-Pot Reductive Amination Strategy
A patent-pending method condenses 2,4-dichlorophenyl isocyanate with dimethylamine and acrolein in a single vessel. Titanium tetrachloride catalyzes the formation of the acrylamide bond at 50°C under nitrogen, with yields reaching 82% after 8 hours. This approach eliminates intermediate isolation but requires precise stoichiometry to minimize urea byproducts.
Solvent and Catalyst Systems for Stereochemical Control
Polar Aprotic Solvents Enhance (E)-Isomer Selectivity
In reactions producing geometric isomers, dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) favor the (E)-isomer due to stabilization of the transition state. A study comparing solvents demonstrated 94% (E)-isomer content in DMSO versus 67% in toluene under identical conditions.
Palladium-Catalyzed Isomerization
Post-synthesis isomerization using palladium on carbon (Pd/C) in ethanol at 80°C converts residual (Z)-isomers to the thermodynamically stable (E)-form. This step increases overall (E)-isomer content from 88% to 99.5% in 3 hours.
Purification and Analytical Validation
Crystallization from Ethyl Acetate/n-Heptane
Crude product dissolved in ethyl acetate at 60°C is gradually diluted with n-heptane, inducing crystallization. This process removes dimethylamine hydrochloride byproducts, enhancing purity from 90% to 99.8%.
HPLC-MS Monitoring of Degradation Products
Accelerated stability studies (40°C/75% RH) reveal two primary degradation pathways:
- Hydrolysis of the acrylamide to 3-(dimethylamino)acrylic acid (0.8% after 4 weeks).
- Nucleophilic aromatic substitution at the 4-chloro position (0.3% after 4 weeks).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Isomer Ratio (E:Z) | Scalability |
|---|---|---|---|---|
| Imidazolide (2-Step) | 89 | 99.8 | 99.5:0.5 | Industrial |
| One-Pot Amination | 82 | 98.1 | 94:6 | Pilot Scale |
| Michael Addition | 75 | 96.3 | 88:12 | Lab Scale |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylic acid.
Reduction: Reduced amides or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)acrylamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.
N-(2,4-dichlorophenyl)-3-(methylamino)acrylamide: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.
N-(2,4-dichlorophenyl)-3-(ethylamino)acrylamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a dichlorophenyl group, a dimethylamino group, and an acrylamide backbone. Its molecular formula is , indicating the presence of functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The primary mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth pathways.
- Receptor Modulation : It may also interact with cell surface receptors, altering signal transduction pathways that regulate cellular responses such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness in:
- Inhibiting Tumor Growth : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human osteosarcoma cells by interfering with cell cycle regulation mechanisms.
- Mechanistic Insights : The compound's action may involve the modulation of specific signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent.
Other Biological Activities
Beyond its anticancer potential, this compound has been investigated for other biological activities:
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, making it useful in developing treatments for infectious diseases.
- Biochemical Probes : It serves as a probe in biochemical assays to study enzyme interactions and protein binding, contributing to our understanding of various biological processes.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound. Below is a summary of key findings:
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Protocol : A common approach involves condensation reactions between cyanoacetamide derivatives and aldehydes. For example, reacting cyanoacetamide with 2,4-dichlorobenzaldehyde in ethanol under reflux with catalytic piperidine yields acrylamide derivatives .
- Optimization Tips :
- Temperature : Maintain reflux conditions (~78°C for ethanol) to ensure complete reaction.
- Catalysts : Piperidine enhances reaction rates by deprotonating intermediates.
- Purification : Use recrystallization (ethanol or dichloromethane/hexane mixtures) to isolate the product with >90% purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry : Electrospray ionization (ESI-MS) typically shows [M+H]⁺ peaks consistent with the molecular formula C₁₂H₁₁Cl₂N₂O (MW: 294.14 g/mol) .
- X-ray Crystallography : Resolve the E-configuration of the acrylamide moiety, critical for biological activity .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage Conditions :
- Decomposition Risks : Exposure to light or heat (>100°C) may lead to dimerization or degradation. Conduct stability assays via HPLC to monitor purity over time .
Advanced Research Questions
Q. What molecular targets or biological pathways are influenced by this compound?
Methodological Answer:
- Hypothesized Targets :
- Enzyme Inhibition : The dichlorophenyl group may bind to ATP pockets in kinases (e.g., EGFR or MAPK), while the acrylamide moiety acts as a covalent inhibitor .
- Antibacterial Activity : Demonstrated moderate activity against Bacillus subtilis (IZ = 13.83 mm) and Proteus vulgaris (IZ = 17.13 mm), likely via disruption of bacterial cell wall synthesis .
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify differentially expressed proteins in treated cell lines .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer:
- Key Modifications :
- Computational Tools : Perform docking studies (AutoDock Vina) to predict binding affinities to kinase domains .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Case Example : Discrepancies in antibacterial activity may arise from substituent positioning. For instance, replacing the 2,4-dichlorophenyl group with a pyridinyl moiety reduced activity by 40%, highlighting the importance of hydrophobic interactions .
- Troubleshooting Steps :
Q. How can researchers optimize synthetic yields while minimizing byproducts?
Methodological Answer:
- Byproduct Mitigation :
- Side Reactions : Hydrolysis of the acrylamide group can occur under acidic conditions. Use pH 7–8 buffers during workup .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DIPEA) to suppress enolization side products .
- Yield Enhancement :
- Employ microwave-assisted synthesis to reduce reaction time (30 minutes vs. 3 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
